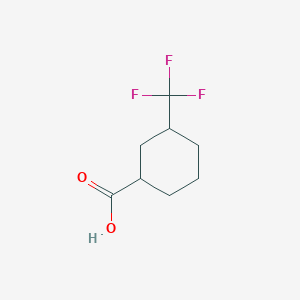

3-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(trifluoromethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h5-6H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMWFGSSEGRSHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545710 | |

| Record name | 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104907-44-0 | |

| Record name | 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid

Introduction: A Modern Building Block in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for optimizing pharmacological profiles. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's electronic and lipophilic character, often enhancing metabolic stability, binding affinity, and membrane permeability. This compound emerges as a valuable building block, merging the conformational rigidity and three-dimensional topology of a cyclohexane scaffold with the potent physicochemical influence of a CF₃ group.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Understanding these characteristics—acidity (pKa), lipophilicity (logP), and solubility—is not merely an academic exercise. It is fundamental to predicting a molecule's behavior in biological systems, guiding formulation strategies, and ultimately, determining its potential as a successful therapeutic agent. We will delve into both the theoretical and practical aspects of these properties, offering field-proven experimental protocols to empower researchers in their own investigations.

Compound Identity and Core Properties

A foundational overview of this compound is essential before dissecting its individual properties. The following table summarizes its key identifiers and computed physicochemical parameters.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 104907-44-0 | [1][2][3][4] |

| Molecular Formula | C₈H₁₁F₃O₂ | [1][2][3][5][6] |

| Molecular Weight | 196.17 g/mol | [1][2][3][5][6] |

| Physical Form | Solid | [6] |

| Predicted pKa | 4.48 ± 0.13 | [5] |

| Computed XLogP3 | 2.5 | [1] |

| Predicted Boiling Point | 233.5 ± 35.0 °C | [5] |

| Predicted Density | 1.292 ± 0.06 g/cm³ | [5] |

Acidity (pKa): The Gateway to Physiological Behavior

The acidity of a molecule, quantified by its pKa value, dictates its ionization state at a given pH. For an acidic compound like this one, the pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their neutral (carboxylic acid) form. This equilibrium is critical for drug absorption, as the neutral form is typically more lipid-soluble and better able to cross cell membranes, while the ionized form often exhibits higher aqueous solubility.

The predicted pKa of ~4.48 is noteworthy.[5] The strong electron-withdrawing inductive effect of the trifluoromethyl group, even at the 3-position, stabilizes the conjugate base (carboxylate), thereby increasing the acidity (lowering the pKa) compared to unsubstituted cyclohexanecarboxylic acid (pKa ≈ 4.9). This modulation can significantly influence how the molecule interacts with biological targets and its absorption profile in the acidic environment of the stomach versus the more neutral pH of the intestines.

Authoritative Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains the gold-standard method for its precision and reliability in determining pKa values.[7][8] The methodology involves monitoring pH changes as a titrant of known concentration is incrementally added to a solution of the analyte.[9][10]

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[9]

-

Sample Preparation:

-

Prepare a stock solution of this compound. A typical starting concentration is 1 mM.[9]

-

In a reaction vessel, place a precise volume (e.g., 20 mL) of the sample solution.[9]

-

To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[9]

-

-

Titration Setup:

-

Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[9]

-

Place the vessel on a magnetic stirrer for continuous mixing and immerse the calibrated pH electrode.

-

-

Titration Process:

-

Make the initial solution acidic by adding 0.1 M HCl until the pH is stable around 1.8-2.0.[9]

-

Begin the titration by adding small, precise increments of a standardized base solution (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize before proceeding.

-

Continue the titration until the pH reaches a plateau in the basic range (e.g., pH 12-12.5).[9]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined from the inflection point of this sigmoid curve.[7] A common and accurate approach is the "half-volume" method, where the pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[11]

-

Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[9]

-

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a fundamental requirement for oral drug absorption. Poor solubility is a primary contributor to low and variable bioavailability, hindering the development of many promising drug candidates. [12]The solubility of this compound is a balance between two opposing forces: the polar, ionizable carboxylic acid group, which promotes interaction with water, and the large, nonpolar trifluoromethylcyclohexane backbone, which disfavors it.

While specific experimental solubility data is not publicly available, we can infer its behavior. The molecule is expected to have low intrinsic solubility in its neutral form (at pH < pKa). However, its solubility will increase significantly at pH values above its pKa (~4.48) as it converts to the more water-soluble carboxylate salt. This pH-dependent solubility profile is a critical consideration for formulation development.

Authoritative Protocol: Thermodynamic Solubility by Shake-Flask Method

The definitive method for determining thermodynamic (or equilibrium) solubility is, once again, the shake-flask method. [12][13]This technique measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

-

System Preparation:

-

Prepare a series of aqueous buffers covering the pH range of interest (e.g., pH 1.2, 4.5, 6.8, 7.4) to construct a pH-solubility profile. [14] * The experiment should be conducted at a controlled temperature, typically 37 °C to mimic physiological conditions. [14]2. Equilibration:

-

Add an excess amount of the solid compound to vials containing the different buffers. The presence of undissolved solid must be visible to ensure equilibrium is reached with a saturated solution. [13] * Seal the vials and agitate them on an orbital shaker for an extended period (typically 24-72 hours) to ensure equilibrium is fully established. 3. Sample Separation:

-

After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step and can be achieved by either centrifugation at high speed or filtration through a low-binding filter (e.g., a 0.22 µm PVDF filter plate). 4. Quantification:

-

Carefully take a precise volume of the clear supernatant or filtrate.

-

Dilute the sample if necessary and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.

-

-

Data Reporting:

-

The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

-

The lowest observed solubility, typically found at a pH more than 2 units below the pKa, represents the intrinsic solubility of the neutral species. [13]

-

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a compound.

-

Infrared (IR) Spectroscopy: An FTIR spectrum for this compound is available, providing confirmation of its functional groups. [1]Key expected absorptions include a very broad O-H stretch for the hydrogen-bonded carboxylic acid dimer (centered around 3000 cm⁻¹), a strong and sharp C=O (carbonyl) stretch (~1710 cm⁻¹), aliphatic C-H stretches (~2850-3000 cm⁻¹), and multiple strong C-F stretching bands characteristic of the CF₃ group (typically in the 1100-1300 cm⁻¹ region). [15][16]* Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra are not provided in public databases, the expected NMR signals are predictable and essential for unequivocal structure determination.

-

¹H NMR: Would show complex multiplets for the aliphatic protons on the cyclohexane ring. A single, broad, downfield-shifted proton signal (>10 ppm) would correspond to the acidic proton of the carboxylic acid.

-

¹³C NMR: Would display a signal for the carbonyl carbon (~175-185 ppm), several signals for the sp³ carbons of the ring, and a characteristic quartet for the carbon of the CF₃ group due to coupling with the three fluorine atoms.

-

¹⁹F NMR: Would show a single, sharp signal, as all three fluorine atoms in the CF₃ group are chemically equivalent. This is a powerful tool for confirming the presence and purity of fluorinated compounds.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition by providing an exact mass measurement. The exact mass is calculated as 196.07111408 Da. [1]

Conclusion: A Profile of a Versatile Chemical Tool

This compound presents a physicochemical profile of significant interest to the medicinal chemist. Its key features—acidity enhanced by the CF₃ group, moderate lipophilicity, and pH-dependent solubility—are all critical levers that can be used to fine-tune the properties of a larger drug molecule. The carboxylic acid handle provides a ready point for synthetic elaboration into amides, esters, and other functional groups, making it a versatile scaffold for library synthesis. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage the unique attributes of this building block to design and develop next-generation therapeutics with optimized ADME/Tox profiles.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

protocols.io. LogP / LogD shake-flask method. (2024-09-23). Available from: [Link]

-

Stephens, S. J., & Jonich, M. J. Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. Available from: [Link]

-

PubChem. This compound | C8H11F3O2 | CID 13642468. Available from: [Link]

-

Avdeef, A., et al. Development of Methods for the Determination of pKa Values. PMC - NIH. (2013-08-08). Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Lokey Lab Protocols. Shake Flask logK. (2017-03-06). Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Chemistry For Everyone. How To Determine PKA Of Organic Compounds?. YouTube. (2025-02-14). Available from: [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

-

ResearchGate. Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay | Request PDF. (2025-08-09). Available from: [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019-01-30). Available from: [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018-07-02). Available from: [Link]

-

PubChem. 1-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclohexane-1-carboxylic acid. Available from: [Link]

-

PMC - NIH. A High-Throughput Method for Lipophilicity Measurement. Available from: [Link]

-

University of Colorado Boulder. Useful Spectroscopic Data. Available from: [Link]

-

ResearchGate. From Carboxylic Acids to the Trifluoromethyl Group Using BrF3. (2025-08-06). Available from: [Link]

-

ChemRxiv. Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates from alkylidenemalononitrile. (2025-10-10). Available from: [Link]

-

PubChemLite. 1-(trifluoromethyl)cyclohexane-1-carboxylic acid (C8H11F3O2). Available from: [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

-

ResearchGate. Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. (2025-08-06). Available from: [Link]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. (2021-01-12). Available from: [Link]

-

ACS Organic Division. pKa Data Compiled by R. Williams. (2022-04-07). Available from: [Link]

-

pKa Data Compiled by R. Williams. pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. Available from: [Link]

Sources

- 1. This compound | C8H11F3O2 | CID 13642468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 104907-44-0 [chemicalbook.com]

- 3. CAS 104907-44-0 | this compound - Synblock [synblock.com]

- 4. This compound 97% | CAS: 104907-44-0 | AChemBlock [achemblock.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Structure, Conformation, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(trifluoromethyl)cyclohexane-1-carboxylic acid, a key building block in medicinal chemistry and materials science. The strategic incorporation of the trifluoromethyl group onto a cyclohexane scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutics and advanced materials. This document delves into the stereoselective synthesis of the cis and trans isomers, provides an in-depth analysis of their conformational behavior governed by steric and electronic effects, and presents a detailed characterization using modern spectroscopic techniques. The causality behind experimental choices and the significance of conformational preferences are highlighted to provide field-proven insights for researchers in drug development and chemical synthesis.

Introduction: The Strategic Importance of the Trifluoromethyl Group in Cyclohexane Scaffolds

The trifluoromethyl (-CF3) group has become a cornerstone in modern medicinal chemistry, primarily due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a valuable bioisostere for other chemical moieties.[2] When appended to a cyclohexane ring, a common scaffold in numerous pharmaceuticals, the -CF3 group can significantly influence receptor binding, membrane permeability, and metabolic fate.

This compound, in its cis and trans isomeric forms, represents a versatile building block for introducing this privileged functionality. The cyclohexane ring provides a three-dimensional framework that can be tailored to explore chemical space, while the carboxylic acid handle offers a convenient point for further chemical modification. Understanding the interplay between the trifluoromethyl and carboxylic acid groups, particularly their influence on the conformational equilibrium of the cyclohexane ring, is paramount for rational drug design.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting the behavior of the molecule in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C8H11F3O2 | [4] |

| Molecular Weight | 196.17 g/mol | [4] |

| CAS Number | 104907-44-0 | [4] |

| Predicted pKa | ~4.9 | [5] |

| Predicted XLogP3 | 2.5 | [4] |

Stereoselective Synthesis: Navigating the Path to cis and trans Isomers

General Synthetic Strategy: A Retro-Synthetic Analysis

A logical retrosynthetic approach would involve the hydrogenation of a substituted benzene precursor, a common strategy for accessing cyclohexane derivatives. The stereochemical outcome of the hydrogenation can often be influenced by the choice of catalyst and reaction conditions.

Caption: Retrosynthetic analysis for this compound.

Proposed Experimental Protocol: Hydrogenation of 3-(Trifluoromethyl)benzoic Acid

This protocol is a proposed, logical pathway based on established chemical principles for the synthesis of substituted cyclohexanes.

Step 1: Hydrogenation of 3-(Trifluoromethyl)benzoic Acid

The catalytic hydrogenation of 3-(trifluoromethyl)benzoic acid is expected to yield a mixture of cis- and trans-3-(trifluoromethyl)cyclohexane-1-carboxylic acid. The ratio of these isomers will be dependent on the catalyst and reaction conditions.

-

Reactants: 3-(Trifluoromethyl)benzoic acid, Hydrogen gas (H2), Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C) catalyst, and a suitable solvent (e.g., methanol, acetic acid).

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 3-(trifluoromethyl)benzoic acid in the chosen solvent.

-

Add the hydrogenation catalyst (e.g., 5 mol% Rh/C).

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 atm).

-

Heat the reaction mixture (typically 50-100 °C) with vigorous stirring.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, a mixture of cis and trans isomers.

-

Step 2: Isomer Separation

The separation of the cis and trans isomers can be achieved by fractional crystallization or column chromatography. The different physical properties of the two isomers, such as polarity and crystal packing, allow for their separation.

-

Fractional Crystallization: This technique relies on the differential solubility of the isomers in a particular solvent system. By carefully selecting the solvent and controlling the temperature, one isomer can be selectively crystallized out of the solution.

-

Column Chromatography: This is a more general method for separating isomers. A silica gel column is typically used, with a solvent system of appropriate polarity (e.g., a mixture of hexanes and ethyl acetate) to achieve separation based on the differential adsorption of the isomers to the stationary phase.

Spectroscopic Characterization: Unveiling the Molecular Structure

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of the cis and trans isomers of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions are:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption typically between 1700-1725 cm⁻¹.

-

C-F stretch (trifluoromethyl group): Strong absorptions in the 1100-1350 cm⁻¹ region.

A representative IR spectrum for this compound is available in the PubChem database.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of the isomers.

¹H NMR: The proton NMR spectrum will show signals for the cyclohexane ring protons and the carboxylic acid proton. The chemical shifts and coupling constants of the ring protons will be highly dependent on their axial or equatorial orientation and their proximity to the electron-withdrawing trifluoromethyl and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the cyclohexane ring carbons will be influenced by the positions of the substituents.

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF3 group attached to a saturated carbon.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound (196.17 g/mol ). The fragmentation pattern can provide additional structural information.

Conformational Analysis: The Chair Conformation and the Influence of Substituents

The cyclohexane ring predominantly exists in a chair conformation to minimize angle and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions, particularly 1,3-diaxial interactions.

Caption: Conformational equilibrium of a trans-1,3-disubstituted cyclohexane.

The diequatorial conformer of the trans isomer is significantly more stable than the diaxial conformer, which would suffer from severe 1,3-diaxial interactions between the two substituents and with the axial hydrogens. Therefore, trans-3-(trifluoromethyl)cyclohexane-1-carboxylic acid is expected to exist almost exclusively in the diequatorial conformation.

Conformational Equilibrium of cis-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid

In the cis isomer, both substituents are on the same side of the ring. This means that in any chair conformation, one group must be axial and the other equatorial.

Caption: Conformational equilibrium of cis-3-(Trifluoromethyl)cyclohexane-1-carboxylic acid.

Given that the A-value of the trifluoromethyl group (2.1 kcal/mol) is larger than that of the carboxylic acid group (1.4 kcal/mol), the conformer with the trifluoromethyl group in the equatorial position and the carboxylic acid group in the axial position will be the more stable of the two. The energy difference between these two conformers can be estimated by the difference in their A-values (2.1 - 1.4 = 0.7 kcal/mol). This indicates that while the equatorial-CF3/axial-COOH conformer is favored, a significant population of the axial-CF3/equatorial-COOH conformer will exist at equilibrium.

Applications in Drug Discovery and Materials Science

The unique properties imparted by the trifluoromethyl group make this compound a valuable building block in several areas of research.

Medicinal Chemistry

The incorporation of this scaffold into drug candidates can lead to:

-

Enhanced Metabolic Stability: The strong C-F bonds of the trifluoromethyl group are resistant to metabolic degradation, which can increase the half-life of a drug. [2]* Increased Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. [2]* Modulation of Acidity: The electron-withdrawing nature of the trifluoromethyl group will increase the acidity of the carboxylic acid compared to unsubstituted cyclohexanecarboxylic acid. [5]This can be important for tuning the ionization state of a drug at physiological pH.

-

Improved Receptor Binding: The steric and electronic properties of the trifluoromethyl group can lead to more favorable interactions with biological targets.

While specific drugs containing the this compound moiety are not prominently documented, the general utility of trifluoromethylated cyclohexanes in medicinal chemistry is well-established. [3][6][7]

Materials Science

The introduction of fluorinated groups into organic molecules can significantly alter their physical properties. Derivatives of this compound could find applications in the development of:

-

Liquid Crystals: The rigid cyclohexane core and the polar trifluoromethyl and carboxylic acid groups could be utilized in the design of new liquid crystalline materials.

-

Fluorinated Polymers: The carboxylic acid can be used as a monomer for the synthesis of specialty polymers with unique properties such as low surface energy and high thermal stability.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of complex molecules with tailored properties. Its importance lies in the strategic combination of a conformationally well-defined cyclohexane scaffold and the powerful physicochemical attributes of the trifluoromethyl group. A thorough understanding of its stereoselective synthesis and conformational behavior is critical for its effective utilization in drug discovery and materials science.

Future research in this area will likely focus on the development of more efficient and highly stereoselective synthetic routes to the individual cis and trans isomers. Furthermore, a more detailed experimental and computational investigation of the conformational landscape of these molecules will provide deeper insights for rational molecular design. As the demand for novel fluorinated compounds continues to grow, the utility of this compound as a key synthetic intermediate is expected to expand.

References

-

Wikipedia. A value. [Link]

-

New Journal of Chemistry. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. [Link]

-

Supporting Information for Asymmetric C-H Trifluoromethylation of Aliphatic Aldehydes. [Link]

-

CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS • Conformational Analysis of 1,3-Disubsti. [Link]

-

Master Organic Chemistry. Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". [Link]

-

PubChem. (Trifluoromethyl)cyclohexane. [Link]

-

Chemistry LibreTexts. 4.4: Conformations of Disubstituted Cyclohexanes. [Link]

-

Quora. What is the strong acid between benzoic acid and cyclohexane carboxylic acid?. [Link]

- Google Patents. CN112679328A - Industrial production method of 3-trifluoromethyl-2-cyclohexene-1-ketone.

-

Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

ResearchGate. Stereoselective synthesis of trifluoromethyl group containing cyclopropanecarboxylic acid derivatives | Request PDF. [Link]

-

Internet Archive. Trifluoromethyl groups tug on cyclohexane : Jennifer O'Neill. [Link]

-

PubChem. This compound. [Link]

-

Google Patents. (12) United States Patent. [Link]

-

PubMed. A convenient stereoselective synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropane: synthesis of (+/-)-trans-trifluoronorcoronamic acid. [Link]

-

Chegg. Solved On a cyclohexane ring, an axiat carboxyl group has a. [Link]

-

OpenStax. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry. [Link]

-

YouTube. Conformation Analysis of Disubstituted Cyclohexanes. [Link]

-

Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. [Link]

-

ChemRxiv. Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2- carboxylates from alkylidenemalononitrile. [Link]

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Google Patents. United States Patent to. [Link]

-

ResearchGate. Selective Reactions of 1,1-Cycloalkanedicarboxylic Acids with SF4. A Route to 1,1-Bis(trifluoromethyl)cycloalkanes, 1-Fluoroformyl-1-(trifluoromethyl)cycloalkanes and 1-(Trifluoromethyl)-1-cycloalkanecarboxylic Acids. [Link]

- Google Patents.

-

Proton nuclear magnetic resonance. [Link]

-

National Institutes of Health. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Pendidikan Kimia. Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- Google Patents.

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

Conformation of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid derivatives. [Link]

- Google Patents.

-

OUCI. Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. [Link]

-

Ultrafast 19F MAS NMR 090222 revised. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 4. This compound | C8H11F3O2 | CID 13642468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(Trifluoromethyl)cyclohexane-1-carboxylic Acid in Organic Solvents

Executive Summary

This compound is a compound of interest in medicinal chemistry and materials science, incorporating a unique combination of a hydrophobic cyclohexane core, a polar carboxylic acid group, and a lipophilic, electron-withdrawing trifluoromethyl (CF3) moiety. Understanding its solubility in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the theoretical solubility profile of this molecule, drawing insights from its constituent functional groups and analogous structures. Furthermore, it offers detailed, field-proven experimental protocols for both high-throughput kinetic and definitive equilibrium solubility determination, enabling researchers to generate reliable and reproducible data.

The Physicochemical Landscape of this compound

The solubility behavior of a molecule is dictated by its structure. A thorough analysis of this compound reveals three key domains that govern its interaction with different solvents.

1.1 Molecular Structure and Functional Group Analysis

The molecule's structure is a blend of contrasting properties:

-

Cyclohexane Backbone: This saturated aliphatic ring is non-polar and hydrophobic. It contributes favorably to solubility in non-polar, lipophilic solvents such as alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene).

-

Carboxylic Acid (-COOH) Group: This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and water.[1] The acidic nature of this group also means its solubility can be highly dependent on the pH in aqueous or alcoholic systems.[1]

-

Trifluoromethyl (-CF3) Group: The CF3 group is a unique entity. While it is strongly electron-withdrawing and highly electronegative, it is also lipophilic, a property that increases the solubility of organic compounds in non-polar environments.[2][3] Its presence can enhance permeability through biological membranes and improve metabolic stability, making it a valuable feature in drug candidates.[2][4]

1.2 Predicted Physicochemical Properties

While experimental data is sparse, computational models provide valuable initial parameters.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁F₃O₂ | PubChem[5][6] |

| Molecular Weight | 196.17 g/mol | PubChem[5][6] |

| XLogP3 (Predicted) | 2.5 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

The predicted XLogP3 value of 2.5 suggests a compound with moderate lipophilicity, balanced between aqueous and non-polar environments.[5]

Theoretical Solubility Profile Across Organic Solvents

Based on the "like dissolves like" principle, we can predict the solubility of this compound across a spectrum of common laboratory solvents. The molecule's dual nature—a non-polar framework with polar functional groups—suggests it will exhibit solubility in a broad range of solvents, with varying degrees.

2.1 Insights from a Structural Analog: Cyclohexanecarboxylic Acid

To ground our predictions, we can examine the known solubility of cyclohexanecarboxylic acid, which lacks the CF3 group. This compound is described as being moderately soluble in water but more soluble in non-polar organic solvents like hexane and ether, owing to its dominant hydrophobic ring.[1] It is generally considered soluble in most organic solvents.[7]

The addition of the lipophilic CF3 group to this backbone is expected to decrease its solubility in water and polar protic solvents while significantly enhancing its solubility in non-polar and polar aprotic solvents.

2.2 Predicted Solubility Ranking

The following table provides a qualitative prediction of solubility. These predictions should be confirmed experimentally using the protocols outlined in Section 3.0.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Moderate to High | The hydrophobic cyclohexane ring and lipophilic CF3 group will drive solubility in these solvents. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetone, Tetrahydrofuran (THF) | High | These solvents effectively solvate both the non-polar backbone and the polar carboxylic acid via dipole-dipole interactions, without the competing hydrogen bonding network of protic solvents. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The carboxylic acid group can hydrogen-bond with the solvent, but the large non-polar portion of the molecule will limit overall solubility compared to smaller, more polar solutes. |

| Highly Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | These powerful, polar aprotic solvents are excellent at dissolving a wide range of compounds, including those with mixed polarity. |

| Aqueous | Water | Low | The combined hydrophobicity of the cyclohexane ring and the CF3 group will likely overcome the polarizing effect of the carboxylic acid, leading to poor water solubility. |

Experimental Protocols for Solubility Determination

Theoretical predictions require experimental validation. The choice of method depends on the stage of research, with high-throughput kinetic assays being suitable for early discovery and the rigorous shake-flask method providing definitive thermodynamic data for later-stage development.[8][9]

3.1 Protocol 1: High-Throughput Kinetic Solubility Assay

Causality and Application: This method is designed for rapid screening of compounds in early-stage drug discovery.[10] It measures how readily a compound, pre-dissolved in a strong organic solvent like DMSO, stays in solution when diluted into an aqueous buffer.[8] The resulting precipitation is measured by nephelometry (light scattering), providing a rapid, albeit not thermodynamic, measure of solubility.[10]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: In a 96- or 384-well plate, perform serial dilutions of the stock solution.

-

Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, initiating the potential for precipitation.

-

Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for the system to approach a pseudo-equilibrium.

-

Measurement: Read the plate using a microplate nephelometer to measure the intensity of scattered light in each well.

-

Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is the concentration at which the light scattering signal begins to significantly increase above the baseline, indicating the formation of a precipitate.

3.2 Protocol 2: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

Causality and Application: This is the gold-standard method for determining the true thermodynamic solubility of a compound.[11] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[8] This method is more time- and resource-intensive but provides the most accurate and reliable data, essential for late-stage development and regulatory filings.

Step-by-Step Methodology:

-

System Preparation: Add an excess amount of solid this compound to a vial containing the organic solvent of interest. The excess solid is critical to ensure equilibrium is reached with the solid phase.

-

Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial or allow it to stand to sediment the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.

-

Quantification: Dilute the filtrate to an appropriate concentration and quantify it using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

-

Self-Validation: After the experiment, visually confirm that excess solid remains in the original vial. The absence of solid indicates that the solution was not saturated and the true solubility is higher than measured.

Conclusion

This compound presents a fascinating and complex solubility profile due to its hybrid structural features. It is predicted to have limited aqueous solubility but favorable solubility in a wide range of common organic solvents, particularly polar aprotic solvents like acetone, ethyl acetate, and THF. The provided experimental protocols offer robust frameworks for researchers to move beyond theoretical predictions and generate the precise, high-quality solubility data required for successful drug development and chemical process optimization. For highly accurate, predictive work, advanced computational models like COSMO-RS or machine learning algorithms may offer further insights.[12][13]

References

- Solubility of Things. Cyclohexanecarboxylic acid.

- Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- PubMed. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- ResearchGate. (2021). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Ningbo Inno Pharmchem Co., Ltd.

- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Sigma-Aldrich. Cyclohexanecarboxylic acid 98 98-89-5.

- ChemicalBook. Cyclohexanecarboxylic acid | 98-89-5.

- Bartoszewicz, A., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3387.

- Lund University Publications.

- Jadhav, D. S. (2013).

- NINGBO INNO PHARMCHEM CO.,LTD. Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.

- PubChem. This compound.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5558-5560.

- BMG LABTECH. (2023).

- ChemicalBook. This compound | 104907-44-0.

- Sigma-Aldrich. This compound AldrichCPR.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H11F3O2 | CID 13642468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cyclohexanecarboxylic acid | 98-89-5 [chemicalbook.com]

- 8. pharmatutor.org [pharmatutor.org]

- 9. asianpubs.org [asianpubs.org]

- 10. bmglabtech.com [bmglabtech.com]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. d-nb.info [d-nb.info]

introduction to trifluoromethylated building blocks in synthesis

An In-Depth Technical Guide to Trifluoromethylated Building Blocks in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2] Its unique electronic properties and steric profile can dramatically enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[3][4] This guide provides a comprehensive overview of the role of trifluoromethylated building blocks in contemporary organic synthesis. It delves into the fundamental properties imparted by the CF₃ group, explores the diverse array of synthetic strategies for its introduction, and offers detailed protocols for the application of key trifluoromethylated building blocks. The content is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to effectively leverage trifluoromethylation in their synthetic endeavors.

The Transformative Impact of the Trifluoromethyl Group

The trifluoromethyl group is a powerful modulator of molecular properties, primarily due to the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond.[3][4] Its introduction into an organic scaffold can induce profound changes in lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after substituent in drug design.[1][5]

Modulation of Physicochemical Properties

-

Lipophilicity: The CF₃ group is highly lipophilic, which can significantly enhance a molecule's ability to cross biological membranes, thereby improving its absorption, distribution, and bioavailability.[1][4] This increased lipophilicity is a critical factor in the design of orally available drugs and agrochemicals that need to penetrate plant tissues.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the CF₃ group exceptionally resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[3][4] This enhanced metabolic stability often leads to a longer biological half-life, allowing for less frequent dosing and potentially reducing side effects associated with rapid metabolism.[3]

-

Electronic Effects: As a potent electron-withdrawing group, the CF₃ moiety can significantly alter the electronic distribution within a molecule.[4][6] This can influence the pKa of nearby functional groups, modulating their ionization state at physiological pH and impacting their interactions with biological targets such as enzymes and receptors.[5][7]

Influence on Biological Activity

-

Binding Affinity: The introduction of a CF₃ group can enhance the binding affinity of a ligand for its target protein. This can be attributed to favorable interactions such as dipole-dipole interactions, hydrogen bonding (with the fluorine atoms acting as weak hydrogen bond acceptors), and productive conformational changes induced by the steric bulk of the CF₃ group.[3][7]

-

Conformational Control: The steric demand of the trifluoromethyl group can influence the preferred conformation of a molecule.[5][7] This conformational constraint can lock the molecule into a bioactive conformation, leading to increased potency and selectivity.

The cumulative effect of these properties has led to the successful development of numerous trifluoromethylated pharmaceuticals, including the antidepressant fluoxetine, the anti-inflammatory drug celecoxib, and the anticancer agent bicalutamide.[8]

Synthetic Strategies for Trifluoromethylation

The introduction of a trifluoromethyl group can be achieved through two primary strategies: direct trifluoromethylation of a pre-existing molecule or the use of a trifluoromethylated building block that is incorporated into a larger structure. The choice of strategy depends on factors such as the complexity of the substrate, the desired position of the CF₃ group, and the compatibility of functional groups.

Direct Trifluoromethylation

Direct trifluoromethylation involves the introduction of a CF₃ group onto a substrate in a single step. This approach can be categorized based on the nature of the trifluoromethylating agent:

-

Electrophilic Trifluoromethylation: These reactions employ reagents that deliver a "CF₃⁺" equivalent to a nucleophilic substrate.[9] Prominent examples of electrophilic trifluoromethylating reagents include Togni's reagents, Umemoto's reagents, and Shibata's reagents.[9][10] These reagents are particularly useful for the trifluoromethylation of enolates, silyl enol ethers, and electron-rich aromatic and heteroaromatic compounds.

-

Nucleophilic Trifluoromethylation: In this approach, a "CF₃⁻" synthon is reacted with an electrophilic substrate.[8] The most common source of nucleophilic trifluoromethyl groups is trifluoromethyltrimethylsilane (TMSCF₃), often referred to as Ruppert's reagent, which requires activation by a fluoride source.[8] Trifluoromethane (fluoroform) has also emerged as a cost-effective alternative.[11]

-

Radical Trifluoromethylation: This method utilizes a trifluoromethyl radical (•CF₃) to functionalize a substrate.[8] Radical trifluoromethylation is often initiated by photoredox catalysis or the decomposition of radical precursors. This strategy is well-suited for the trifluoromethylation of alkenes and arenes.[12]

The Building Block Approach

The use of trifluoromethylated building blocks offers a powerful and often more reliable alternative to direct trifluoromethylation, especially for complex molecules.[6][13] This strategy involves the synthesis of a small, versatile molecule that already contains the CF₃ group, which is then incorporated into the target structure through standard organic transformations.[14] This approach circumvents potential issues with regioselectivity and functional group compatibility that can arise in direct trifluoromethylation reactions.[6]

Key Trifluoromethylated Building Blocks and Their Applications

A wide variety of trifluoromethylated building blocks are commercially available or can be readily synthesized, providing access to a diverse range of trifluoromethylated compounds.[2][15]

Trifluoroacetic Acid and its Derivatives

Trifluoroacetic acid (TFA) is a readily available and versatile building block. Its derivatives, such as trifluoroacetyl chloride and trifluoroacetic anhydride, are excellent reagents for the introduction of the trifluoroacetyl group, which can be a precursor to the trifluoromethyl group.

Trifluoromethylated Aryl and Heteroaryl Halides

Aryl and heteroaryl halides bearing a trifluoromethyl group are indispensable building blocks for the synthesis of complex molecules via cross-coupling reactions. For example, 4-(trifluoromethyl)iodobenzene can be used in Suzuki, Sonogashira, and Buchwald-Hartwig couplings to construct intricate molecular architectures.

Trifluoromethylated Carbonyl Compounds

Trifluoromethyl ketones and esters are valuable precursors for the synthesis of a variety of trifluoromethylated compounds. For instance, ethyl trifluoroacetate can serve as a building block for the synthesis of trifluoromethylated pyrazoles and other heterocycles.[16]

Experimental Protocols

Protocol 1: Electrophilic Trifluoromethylation of an Indanone-derived β-Keto Ester using Togni's Reagent

This protocol describes a typical electrophilic trifluoromethylation of a β-keto ester using 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's reagent I).

Materials:

-

Indanone-derived β-keto ester

-

1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's reagent I)

-

Zinc triflate (Zn(OTf)₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the indanone-derived β-keto ester (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add Togni's reagent I (1.2 mmol) and Zn(OTf)₂ (0.1 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ (10 mL).

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired trifluoromethylated product.

Data Presentation

| Building Block | Application | Key Transformation | Reference |

| Ethyl trifluoroacetate | Synthesis of trifluoromethylated pyrazoles | Condensation with hydrazines | [16] |

| 3-Amino-5-(trifluoromethyl)benzoic acid | Pharmaceutical intermediate | Diverse chemical transformations via amino and carboxylic acid groups | [1] |

| 2-Bromo-3,3,3-trifluoropropene (BTP) | Synthesis of CF₃-containing heterocycles | Cycloaddition reactions | [17] |

| Trifluoromethyltrimethylsilane (TMSCF₃) | Nucleophilic trifluoromethylation of carbonyls | Fluoride-catalyzed addition | [8] |

Visualizations

Diagram 1: Classification of Trifluoromethylation Strategies

Caption: Overview of major strategies for introducing a trifluoromethyl group.

Diagram 2: Experimental Workflow for Electrophilic Trifluoromethylation

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. nbinno.com [nbinno.com]

- 7. fiveable.me [fiveable.me]

- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 9. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 11. US20140066640A1 - Direct trifluoromethylations using trifluoromethane - Google Patents [patents.google.com]

- 12. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]

- 13. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 15. Technology - Fluorinated building blocks for organic synthesis and macromolecule synthesis [upenn.technologypublisher.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Biological Significance of Fluorinated Cyclohexane Derivatives

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This guide provides a comprehensive analysis of the strategic incorporation of fluorine into cyclohexane rings, detailing the profound effects on conformational behavior, physicochemical properties, and pharmacokinetic profiles. We will explore the underlying principles that make fluorinated cyclohexanes powerful tools in modern medicinal chemistry, supported by case studies, key experimental data, and actionable protocols.

The Strategic Imperative of Fluorinated Alicyclic Scaffolds

The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, prized for its three-dimensional structure that allows for precise spatial orientation of functional groups. However, its typically lipophilic and metabolically susceptible nature often presents challenges in drug design. The introduction of fluorine—the most electronegative element—into this carbocycle is a transformative strategy used to mitigate these liabilities.[1][2] Fluorination can profoundly alter a molecule's electronic properties, conformation, and metabolic fate, often leading to significant improvements in potency, selectivity, and overall pharmacokinetic performance.[2][3] This guide elucidates the causality behind these improvements, moving from fundamental conformational effects to their tangible impact on drug discovery and development.

The Conformational Landscape: How Fluorine Dictates Molecular Shape

The substitution of hydrogen with fluorine on a cyclohexane ring dramatically influences its conformational equilibrium. Unlike larger halogens, fluorine's small van der Waals radius allows it to be well-tolerated sterically, but its powerful inductive effect governs the stability of chair conformers through a complex interplay of electrostatic and hyperconjugative interactions.[4][5]

A key phenomenon is the preference of fluorine for the axial position in certain substitution patterns, which contradicts the general rule for larger substituents.[6][7] This preference is often driven by stabilizing nonclassical hydrogen bonds (NCHBs) between an axial fluorine and the syn-1,3-diaxial hydrogens.[6][7] These weak, through-space electrostatic interactions (C-Fδ⁻···δ⁺H-C) can overcome traditional steric penalties.

Furthermore, hyperconjugation, such as the anomeric-like nF → σ*CF interaction in 1,1-difluorocyclohexane, contributes significantly to the stability of specific conformers.[4] In contrast, dipolar repulsion between adjacent equatorial C-F bonds can destabilize other arrangements.[4] Understanding these nuanced forces is critical for rationally designing molecules with a desired three-dimensional topology for optimal target engagement.

Caption: Fig. 1: Conformational equilibrium in fluorinated cyclohexanes.

Tuning Physicochemical Properties for Enhanced Drug-Likeness

The conformational changes induced by fluorination directly translate into tunable physicochemical properties that are paramount for drug development. Strategic fluorination provides a powerful toolkit to optimize a molecule for its biological journey.

Lipophilicity (LogP)

While the trifluoromethyl (CF₃) group is known to substantially increase lipophilicity, the effect of single or gem-difluoro substitutions on a cyclohexane ring is more nuanced.[2] Fluorination can increase the overall molecular polarity, and depending on the substitution pattern, can either increase or decrease the LogP.[8] For instance, creating a polarized "Janus" face cyclohexane, where all fluorines reside on one face of the ring, results in a highly polar aliphatic compound with increased aqueous solubility.[9][10] This strategy is particularly effective for moving away from overly flat and lipophilic drug candidates.

Acidity and Basicity (pKa)

Fluorine's strong electron-withdrawing nature significantly influences the pKa of nearby functional groups.[1] By lowering the electron density, it can increase the acidity of a proximal carboxylic acid or decrease the basicity of a nearby amine.[8] This modulation is critical for several reasons:

-

Target Engagement: Altering the ionization state of a functional group can enhance or diminish its ability to form key hydrogen bonds or ionic interactions with a biological target.[2]

-

Solubility: Modifying the pKa affects a compound's solubility profile across different pH ranges, such as those found in the gastrointestinal tract and bloodstream.

-

Off-Target Effects: Fine-tuning pKa can help mitigate interactions with unintended targets, such as the hERG channel.

Metabolic Stability

One of the most valuable applications of fluorination is to enhance metabolic stability.[1][2] The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol) and resistant to oxidative cleavage by metabolic enzymes like cytochrome P450s (CYPs).[1] By replacing a hydrogen atom at a known site of metabolic oxidation with a fluorine atom, the metabolic half-life of a compound can be dramatically increased. This "metabolic blocking" strategy often leads to improved oral bioavailability and a longer duration of action.[1][2]

| Compound Derivative | Substitution Pattern | LogP (Calculated) | Effect on Proximal Amine pKa | Metabolic Half-Life (t½) in HLM |

| Parent Cyclohexylamine | None | 1.8 | Baseline | 15 min |

| 4-Fluorocyclohexylamine | Mono-fluoro | 1.9 | Decrease | 45 min |

| 4,4-Difluorocyclohexylamine | Gem-difluoro | 2.1 | Significant Decrease | >120 min |

Table 1: A comparative summary of how fluorination on a model cyclohexylamine scaffold impacts key drug-like properties. Data is illustrative and will vary based on the specific molecular context.

Applications in Modern Drug Discovery

The theoretical benefits of cyclohexane fluorination are validated by its successful application in numerous therapeutic agents and diagnostic tools.

Case Studies: FDA-Approved Drugs

Several marketed drugs leverage fluorinated cyclohexane motifs to achieve their desired therapeutic profiles.[8][11]

-

Maraviroc (Anti-HIV Agent): This CCR5 antagonist features a 4,4-difluorocyclohexane ring. The gem-difluoro group was introduced during lead optimization to improve potency and metabolic stability, contributing to its efficacy as an anti-retroviral agent.[8]

-

Ivosidenib and Belzutifan (Anti-Cancer Agents): These recently approved cancer therapies also incorporate fluorinated cycloalkane moieties. In these contexts, fluorine substitution was critical for optimizing target binding affinity, enhancing metabolic stability, and reducing lipophilicity to achieve favorable drug-like properties.[8]

Positron Emission Tomography (PET) Imaging

The radioisotope fluorine-18 (¹⁸F) is a cornerstone of PET imaging due to its ideal half-life (~110 minutes) and low positron energy.[12] Fluorinated cyclohexane derivatives are excellent candidates for developing ¹⁸F-labeled radiotracers. These tracers can be designed to selectively bind to targets of interest, such as the COX-2 enzyme, which is overexpressed in many tumors and sites of inflammation.[13] The metabolic stability conferred by the C-F bond ensures the tracer remains intact long enough to accumulate at the target site, allowing for high-contrast imaging.[13][14]

Caption: Fig. 2: Workflow of metabolic blocking via strategic fluorination.

Key Experimental Protocols

The successful application of fluorinated cyclohexanes relies on robust synthetic and analytical methodologies. The following protocols provide a self-validating framework for their synthesis and evaluation.

Protocol: Synthesis of 4,4-Difluorocyclohexyl Amine

This protocol describes a common method for introducing a gem-difluoro group via deoxofluorination of a ketone precursor.

Objective: To synthesize 4,4-difluorocyclohexan-1-amine from 4-oxocyclohexan-1-amine.

Methodology:

-

Precursor Protection: To a solution of 4-oxocyclohexan-1-amine (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 4 hours. Causality: The amine must be protected as a Boc-carbamate to prevent side reactions during the harsh fluorination step.

-

Fluorination: Cool the solution of the Boc-protected ketone to 0°C. Slowly add diethylaminosulfur trifluoride (DAST, 2.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. Causality: DAST is a potent deoxofluorinating agent that converts the ketone to a gem-difluoride. The reaction is highly exothermic and requires careful temperature control.

-

Workup & Quenching: Carefully quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Causality: NaHCO₃ neutralizes the acidic byproducts of the DAST reaction.

-

Deprotection: Dissolve the crude product in a 4M solution of HCl in 1,4-dioxane. Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the hydrochloride salt of the final product. Causality: Strong acid is required to cleave the stable Boc protecting group.

-

Purification & Validation: The final product can be purified by recrystallization or chromatography. Purity and identity are confirmed by ¹H NMR, ¹⁹F NMR, and LC-MS analysis.

Protocol: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of a fluorinated cyclohexane derivative to its non-fluorinated parent compound.

Methodology:

-

Incubation Preparation: In a 96-well plate, add pooled human liver microsomes (HLM, final concentration 0.5 mg/mL) to a pre-warmed potassium phosphate buffer (pH 7.4).

-

Initiation: Add the test compound (fluorinated or non-fluorinated analog, final concentration 1 µM) to the HLM-buffer mixture. Pre-incubate for 5 minutes at 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. Causality: The NADPH system is an essential cofactor for CYP450 enzyme activity.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile precipitates the microsomal proteins, halting the enzymatic reaction.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½). Trustworthiness: This protocol includes a T=0 time point as a baseline and is run alongside positive (rapidly metabolized) and negative (heat-inactivated microsomes) controls to ensure the system is performing correctly.

Conclusion and Future Outlook

Fluorinated cyclohexane derivatives represent a cornerstone of modern medicinal chemistry. By leveraging a deep understanding of fluorine's influence on molecular conformation, chemists can rationally modulate physicochemical and pharmacokinetic properties to design safer and more effective drugs. The strategic use of fluorination to enhance metabolic stability, tune pKa, and optimize solubility has proven invaluable in overcoming common drug discovery hurdles. Future advancements will likely focus on the development of novel, more complex fluorinated alicyclic scaffolds and more efficient late-stage fluorination methodologies, further expanding the toolkit for drug development professionals. The continued exploration of these unique building blocks promises to unlock new therapeutic possibilities across a wide range of diseases.

References

-

The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. (n.d.). Angewandte Chemie International Edition. [Link]

-

Some examples of experimentally reported fluorinated cyclohexanes. The... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. (2020). The Journal of Organic Chemistry. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). World Journal of Pharmaceutical Research. [Link]

-

Synthesis of New Fluorinated Tubastatin A Derivatives Based on Cyclopentane/Cyclohexane with Good Anti‐tumor Activity in Vitro - ResearchGate. (2024). ResearchGate. [Link]

-

Perfluorocyclohexane - Wikipedia. (n.d.). Wikipedia. [Link]

-

Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC. (2025). PMC. [Link]

-

Case studies of fluorine in drug discovery | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes | The Journal of Organic Chemistry - ACS Publications. (2020). ACS Publications. [Link]

-

Optimized biologically active fluorinated cycloalkane derivatives... - ResearchGate. (n.d.). ResearchGate. [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. (2022). PubMed. [Link]

-

Chemistry A European J - 2021 - Mondal - Fluorinated Rings Conformation and Application. (2021). Wiley Online Library. [Link]

-

Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

-

Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PubMed Central. (n.d.). PubMed Central. [Link]

-

Fluorinated Rings: Conformation and Application - ResearchGate. (2021). ResearchGate. [Link]

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Chinese Chemical Letters. [Link]

-

Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (n.d.). SpringerLink. [Link]

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. (n.d.). PubMed Central. [Link]

-

Fluorinated Cyclooxygenase-2 Inhibitors as Agents in PET Imaging of Inflammation and Cancer - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Novel method to synthesize valuable fluorinated drug compounds - ScienceDaily. (2025). ScienceDaily. [Link]

-

Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - MDPI. (2022). MDPI. [Link]

-

PET Radiopharmaceuticals: Fluorinated Compounds | Radiology Key. (2016). Radiology Key. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The Emergence and Properties of Selectively Fluorinated ‘Janus’ Cyclohexanes | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. PET Radiopharmaceuticals: Fluorinated Compounds | Radiology Key [radiologykey.com]

- 13. Fluorinated Cyclooxygenase-2 Inhibitors as Agents in PET Imaging of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(Trifluoromethyl)cyclohexane-1-carboxylic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Aliphatics in Medicinal Chemistry

The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into molecular scaffolds is a cornerstone of modern drug design. The CF3 group offers a unique combination of properties: it is metabolically stable due to the high strength of the C-F bond, and it can significantly enhance a molecule's lipophilicity, which can improve cell permeability and overall pharmacokinetic profiles.[1] Unlike aromatic systems where the CF3 group's electron-withdrawing nature is pronounced, its role in saturated carbocycles like cyclohexane is more nuanced, primarily influencing conformation and metabolic stability.

3-(Trifluoromethyl)cyclohexane-1-carboxylic acid is a valuable building block for precisely this reason. It provides a non-aromatic, sp3-rich scaffold that is highly sought after in drug discovery to improve solubility and escape the "flatland" of aromatic drugs. The carboxylic acid moiety serves as a versatile chemical handle for amide couplings, esterifications, and other transformations, making it an ideal starting point for library synthesis and lead optimization.[2] This guide provides a comprehensive technical overview of this compound, focusing on its commercial availability, quality assessment, and application for professionals in the field.

Physicochemical & Structural Data

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and screening. Key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 104907-44-0 | AChemBlock[3] |

| Molecular Formula | C8H11F3O2 | PubChem[4] |

| Molecular Weight | 196.17 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| SMILES | O=C(O)C1CCCC(C(F)(F)F)C1 | AChemBlock[3] |

| InChIKey | CJMWFGSSEGRSHR-UHFFFAOYSA-N | PubChem[4] |

| Form | Solid | Sigma-Aldrich |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene[5] |

| LogP (Computed) | 2.44 | ChemScene[5] |

Commercial Sourcing and Supplier Analysis

The reliable procurement of high-quality starting materials is a critical, yet often overlooked, aspect of research efficiency and reproducibility. Several reputable suppliers offer this compound, though purity, available quantities, and documentation can vary.

| Supplier | Product/Catalog ID | Stated Purity | Key Considerations |

| Sigma-Aldrich (Merck) | CDS011851 (AldrichCPR) | Not specified | Part of the "AldrichCPR" collection for early discovery. Buyer assumes responsibility for confirming identity and purity. Sales are final. |

| AChemBlock | P44482 | 97% | Provides a specific purity level and basic physicochemical data.[3] |

| Synblock | SB13163 | NLT 98% | Offers access to documentation like MSDS, NMR, HPLC, and LC-MS upon request.[6] |

| ChemicalBook | N/A | Varies (e.g., 99%, 99%min) | Acts as an aggregator for multiple suppliers, primarily from Asia. Purity and pricing can vary significantly.[7] |

Expert Insight: For initial screening or methodology development, a supplier like Sigma-Aldrich's AldrichCPR line may be sufficient. However, for lead optimization, GMP synthesis, or any work where purity is paramount, sourcing from a supplier like Synblock, which provides detailed analytical documentation (NMR, HPLC), is strongly advised. Always request a lot-specific Certificate of Analysis (CoA) before committing to a large-scale purchase.

Workflow for Supplier Vetting and Compound Qualification

To ensure the integrity of your research, a systematic approach to qualifying both the supplier and the compound is essential.

Caption: Workflow for qualifying a chemical supplier and a new batch of starting material.

Synthetic & Application Context